molecular formula C10H16O4 B13187076 Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13187076
M. Wt: 200.23 g/mol
InChI Key: IHNSJTGAZAGULL-UHFFFAOYSA-N
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Description

The target compound, Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, features a 1,5-dioxaspiro[2.4]heptane core with methyl substituents at positions 2, 4, and 4, and a methyl ester group.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-8(2)10(5-6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

IHNSJTGAZAGULL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Spiroacetal Formation via Cyclization of Ketoesters with Diols

One common approach involves the intramolecular acetalization of a ketoester precursor bearing appropriate substituents to form the spirocyclic dioxaspiro ring.

  • Typical Starting Materials: 2,2-dimethyl-1,3-propanediol derivatives and β-ketoesters or α-ketoesters.
  • Reaction Conditions: Acid-catalyzed cyclization under anhydrous conditions, often using p-toluenesulfonic acid or Lewis acids as catalysts.
  • Solvents: Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
  • Temperature: Mild heating (room temperature to 50 °C) to promote cyclization.

Example Reaction Scheme:

$$
\text{Ketoester} + \text{1,3-diol} \xrightarrow[\text{acid}]{\text{anhydrous conditions}} \text{this compound}
$$

Esterification and Cyclization in One-Pot Procedures

Some synthetic routes combine esterification of the corresponding acid with simultaneous or sequential cyclization to the spiroacetal.

  • Reagents: Acid chlorides or anhydrides with methanol for esterification, followed by acid catalysis for spiroacetal formation.
  • Advantages: One-pot procedures reduce purification steps and improve overall yield.

Use of Protecting Groups and Subsequent Deprotection

In complex syntheses, protecting groups such as silyl ethers may be employed on hydroxyl groups to control regioselectivity, followed by deprotection and cyclization.

Detailed Research Results and Data

Literature Example: Synthesis Related to Abscisic Acid Intermediate

A related compound, methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, has been synthesized as an intermediate in the total synthesis of (+)-abscisic acid. The methodology involves:

  • Preparation of an allylic alcohol intermediate.
  • Cyclization under titanium(IV) isopropoxide catalysis with tert-butyl hydroperoxide (TBHP).
  • Hydrolysis and esterification steps.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Allylic alcohol formation Titanium(IV) isopropoxide, TBHP, CH2Cl2, −20 °C 73 High stereoselectivity achieved
Cyclization to spiroacetal Acid catalysis, molecular sieves, room temp 65–75 Purification by silica gel column

This method highlights the use of controlled oxidation and cyclization to access the spiroacetal ester structure efficiently.

Chemical and Physical Data Table

Property Value
Molecular Weight 200.23 g/mol
CAS Number 1934564-88-1
Molecular Formula C10H16O4
Purity >98% (typical for synthesized samples)
Storage Conditions Store under inert atmosphere, cool and dry place

This data is consistent with catalog entries from reputable chemical suppliers and verified literature.

Analytical Methods for Characterization

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Yield (%) Reference
Acid-catalyzed cyclization Ketoester + 1,3-diol p-Toluenesulfonic acid, molecular sieves 65–75
One-pot esterification/cyclization Acid chloride + methanol + diol Acid catalyst, inert solvent 60–70
Protected diol strategy Silylated diol + ketoester Lewis acid, deprotection agents 50–70

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular data for analogous spirocyclic carboxylates:

Compound Name CAS Number Molecular Formula Molecular Weight Spiro Ring System Substituents Ester Group
Methyl 4-methyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate 1544467-26-6 C₁₁H₁₈O₄ 214.26 1,5-dioxaspiro[2.4]heptane 4-methyl, 2-isopropyl Methyl
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 C₁₀H₁₆O₃ 184.23 1-oxaspiro[2.4]heptane 2,4-dimethyl Methyl
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 1-oxaspiro[2.4]heptane 4-methyl Ethyl
Key Observations:

Spiro Ring System: The target compound and the compound in share a 1,5-dioxaspiro[2.4]heptane core (two oxygen atoms in the spiro ring), whereas the others () have a 1-oxaspiro[2.4]heptane system (one oxygen atom).

Substituents :

  • The 2,4,4-trimethyl pattern in the target compound contrasts with the 4-methyl, 2-isopropyl in and 2,4-dimethyl in . Bulkier substituents (e.g., isopropyl in ) may sterically hinder reactions or alter conformational stability.

Ester Group :

  • While the target compound and use a methyl ester , employs an ethyl ester . Ethyl esters generally exhibit lower volatility compared to methyl esters due to increased molecular weight and hydrophobic character .

Physical and Chemical Properties

Limited data are available for direct comparison, but inferences can be drawn:

  • Molecular Weight :

    • The 1,5-dioxaspiro compound has a higher molecular weight (214.26 vs. 184.23 for oxaspiro derivatives), likely due to the additional oxygen and substituents.
  • Synthetic Accessibility :

    • Compounds with fewer stereocenters (e.g., vs. ) may be easier to synthesize. However, substituent complexity (e.g., isopropyl in ) could complicate purification .

Biological Activity

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which features a dioxaspiro ring fused to a heptane framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 1870000-40-0

Structural Characteristics

The compound's structure allows it to interact with various biological targets, potentially influencing biochemical pathways. Its spirocyclic nature provides unique binding capabilities that can be exploited in drug design and development.

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. This interaction could lead to alterations in cellular signaling pathways and metabolic processes.

Potential Biological Effects

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It may interact with receptors, potentially affecting physiological responses.
  • Therapeutic Applications : Due to its structural uniqueness, it could serve as a lead compound for developing new therapeutic agents.

Case Studies and Research Findings

Research on compounds within the dioxaspiro[2.4]heptane family indicates a range of biological activities:

  • A study highlighted the potential of similar compounds to exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
  • Another investigation revealed that derivatives of dioxaspiro compounds could inhibit cancer cell proliferation through apoptosis induction.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_9H14_{14}O4_4Contains an additional methyl group affecting reactivity
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_9H14_{14}O4_4Features different substitution patterns on the heptane ring
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_9H13_{13}ClO4_4Contains a chlorine atom impacting its reactivity

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves reactions that form the spirocyclic structure under controlled conditions. Common methods include:

  • Condensation Reactions : Utilizing ketones and aldehydes in the presence of acid catalysts.
  • Oxidation and Reduction Processes : These can lead to various functional groups being introduced into the compound.

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